Methyl 2-hydroxy-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-hydroxy-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties, influenced by the substitution of methoxy and cyano groups, enhancing quantum yield and showing solvatochromic effects (Kim et al., 2021).
Hydrolysis and Saponification : Studies have investigated the hydrolysis and saponification of methyl benzoates, including methyl 2-hydroxy-5-(trifluoromethyl)benzoate, in water and alkaline solutions at high temperatures, demonstrating their transformation into various chemical structures (Alemán et al., 1999).
Bioassay and Pharmacological Applications : Novel methyl 2-hydroxy-5-substituted benzoate derivatives have been synthesized and tested for their inhibition of tyrosinase activity, with certain compounds showing strong inhibition and potential for pharmaceutical applications (Wang et al., 2014).
Chemical Synthesis and Interactions : The interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate and related compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, demonstrating transformations into different fluorine-containing analogs, relevant in chemical synthesis (Gaidarzhy et al., 2020).
Protoporphyrinogen IX Oxidase Inhibition : Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes structures like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which are structurally related to this compound, highlighting their potential in biological and pharmaceutical applications (Li et al., 2005).
Corrosion Inhibition in Steel : this compound derivatives have been studied for their potential in inhibiting the corrosion of mild steel in acidic media, demonstrating the compound's practical applications in materials science (Arrousse et al., 2021).
Antifungal Applications : Research has shown that p-hydroxy methyl benzoate, structurally similar to this compound, exhibits antifungal properties against various pathogenic fungi, suggesting potential applications in antifungal treatments (Wolf, 1951).
Properties
IUPAC Name |
methyl 2-hydroxy-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZXWRYHRTDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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